2-(2,4-Difluorophenyl)-8-methoxyimidazo[1,2-a]pyridine
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Overview
Description
2-(2,4-Difluorophenyl)-8-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a difluorophenyl group and a methoxy group attached to an imidazo[1,2-a]pyridine core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenyl)-8-methoxyimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-difluoroaniline with 2-bromo-3-methoxypyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the imidazo[1,2-a]pyridine ring.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity of the final product. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluorophenyl)-8-methoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The imidazo[1,2-a]pyridine ring can be reduced under hydrogenation conditions to yield a partially saturated derivative.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of partially saturated imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives with various functional groups.
Scientific Research Applications
2-(2,4-Difluorophenyl)-8-methoxyimidazo[1,2-a]pyridine has found applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic components.
Mechanism of Action
The mechanism of action of 2-(2,4-Difluorophenyl)-8-methoxyimidazo[1,2-a]pyridine is largely dependent on its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the difluorophenyl and methoxy groups can influence the compound’s binding affinity and selectivity, leading to specific biological effects. The exact pathways involved can vary based on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Difluorophenyl)pyridine: Shares the difluorophenyl group but lacks the imidazo[1,2-a]pyridine core.
8-Methoxyimidazo[1,2-a]pyridine: Contains the imidazo[1,2-a]pyridine core with a methoxy group but lacks the difluorophenyl group.
Uniqueness
2-(2,4-Difluorophenyl)-8-methoxyimidazo[1,2-a]pyridine is unique due to the combination of the difluorophenyl and methoxy groups attached to the imidazo[1,2-a]pyridine core. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H10F2N2O |
---|---|
Molecular Weight |
260.24 g/mol |
IUPAC Name |
2-(2,4-difluorophenyl)-8-methoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H10F2N2O/c1-19-13-3-2-6-18-8-12(17-14(13)18)10-5-4-9(15)7-11(10)16/h2-8H,1H3 |
InChI Key |
SQHZQQSAIIVUDK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CN2C1=NC(=C2)C3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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